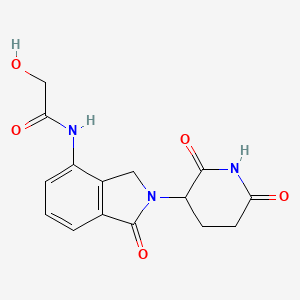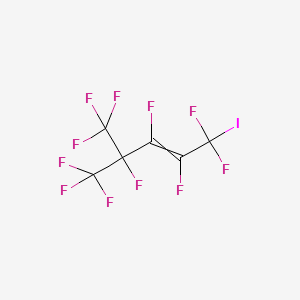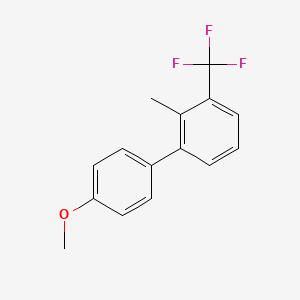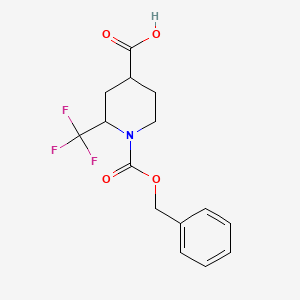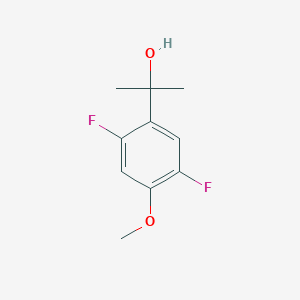
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2O2 . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propan-2-ol moiety. It is a derivative of phenol and is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reduction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction yields the alcohol.
Aplicaciones Científicas De Investigación
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its fluorinated phenyl ring can be used as a probe to investigate enzyme-substrate interactions.
Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring can interact with enzymes and receptors, affecting their activity and function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-2-ol: This compound lacks the fluorine atoms on the phenyl ring, which can significantly affect its chemical and biological properties.
2-(2,4-Difluorophenyl)propan-2-ol: This compound has a similar structure but with the fluorine atoms in different positions on the phenyl ring, which can influence its reactivity and interactions.
2-(2,5-Difluorophenyl)propan-2-ol: This compound lacks the methoxy group, which can affect its solubility and overall activity.
The presence of the fluorine atoms and the methoxy group in this compound makes it unique and can enhance its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H12F2O2 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
2-(2,5-difluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2O2/c1-10(2,13)6-4-8(12)9(14-3)5-7(6)11/h4-5,13H,1-3H3 |
Clave InChI |
LYMNFUNCDVYKMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1F)OC)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
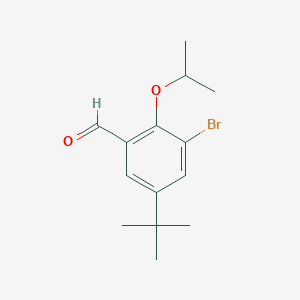
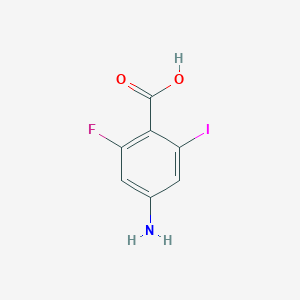
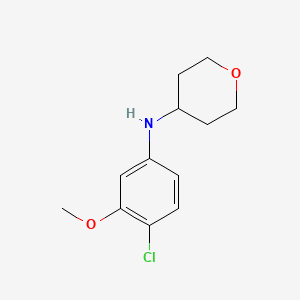
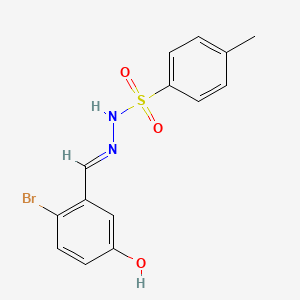
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
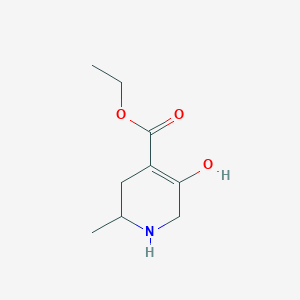
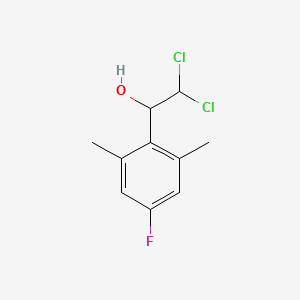
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
